2-(trifluoromethyl)piperidine-1-carbonyl chloride
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Overview
Description
2-(Trifluoromethyl)piperidine-1-carbonyl chloride is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethyl)piperidine with phosgene (COCl₂) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)piperidine-1-carbonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)piperidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Oxidizing Agents: Hydrogen peroxide (H₂O₂)
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions
Alcohols: Formed through reduction reactions
N-Oxides: Formed through oxidation reactions
Scientific Research Applications
2-(Trifluoromethyl)piperidine-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)piperidine-1-carbonyl chloride involves its reactivity with various nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules . The carbonyl chloride group is highly reactive, making it a useful functional group for introducing new substituents into the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-1-carbonyl chloride
- 2-(Trifluoromethyl)azepane-1-carbonyl chloride
- 2-(Trifluoromethyl)morpholine-1-carbonyl chloride
Uniqueness
2-(Trifluoromethyl)piperidine-1-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride functional group on a piperidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
2199498-35-4 |
---|---|
Molecular Formula |
C7H9ClF3NO |
Molecular Weight |
215.60 g/mol |
IUPAC Name |
2-(trifluoromethyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(13)12-4-2-1-3-5(12)7(9,10)11/h5H,1-4H2 |
InChI Key |
RJDLEICQAGMIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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